Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate

Orphan GPCR GPR151 High-Throughput Screening

Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate (CAS 398996-37-7) is a synthetic thiourea-functionalized piperidine-4-carboxylate derivative (molecular formula C₁₆H₂₀F₂N₂O₃S, MW 358.4 g/mol). The compound bears a 4-(difluoromethoxy)phenyl substituent linked via a carbamothioyl group to the piperidine nitrogen, while an ethyl ester occupies the 4-position.

Molecular Formula C16H20F2N2O3S
Molecular Weight 358.4
CAS No. 398996-37-7
Cat. No. B2738069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate
CAS398996-37-7
Molecular FormulaC16H20F2N2O3S
Molecular Weight358.4
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC(F)F
InChIInChI=1S/C16H20F2N2O3S/c1-2-22-14(21)11-7-9-20(10-8-11)16(24)19-12-3-5-13(6-4-12)23-15(17)18/h3-6,11,15H,2,7-10H2,1H3,(H,19,24)
InChIKeyPJGMIKJXXDGYAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate (CAS 398996-37-7): Chemical Class and Screening Provenance


Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate (CAS 398996-37-7) is a synthetic thiourea-functionalized piperidine-4-carboxylate derivative (molecular formula C₁₆H₂₀F₂N₂O₃S, MW 358.4 g/mol) [1]. The compound bears a 4-(difluoromethoxy)phenyl substituent linked via a carbamothioyl group to the piperidine nitrogen, while an ethyl ester occupies the 4-position. Its structural features—particularly the difluoromethoxy aromatic motif and the thiourea bond—place it within a class of molecules explored for agrochemical fungicidal activity [2] and orphan GPCR probe discovery programs at the Scripps Research Institute Molecular Screening Center [3].

Why Close Analogs of Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate Cannot Be Interchanged Without Quantitative Justification


Compounds within the piperidine-4-carboxylate thiourea class exhibit divergent biological profiles depending on subtle structural variations. PubChem screening data for this specific compound reveal an inactive outcome across all four assay targets tested—GPR151 agonism, FBW7 E3 ligase activation, MITF inhibition, and TEAD-YAP interaction [1]—whereas structurally related piperidine-4-carboxylate derivatives have shown confirmed fungicidal efficacy in agricultural patent filings [2]. The difluoromethoxy substitution pattern on the phenyl ring has been shown in analogous PDE4 inhibitor series to substantially alter in vivo potency compared to methoxy counterparts [3]. Consequently, generic substitution without matched quantitative data risks selecting a compound that is functionally inert for the intended screen or application.

Quantitative Evidence for Differentiated Selection of Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate


GPR151 Agonist Screening: Target Compound Inactivity vs. Class-Level Probe Identification

In a cell-based high-throughput primary assay (PubChem AID 1508602) at The Scripps Research Institute Molecular Screening Center, the target compound (CID 4150334) was classified as 'Inactive' as an activator of GPR151 [1]. In contrast, the same assay has identified active small-molecule activators from other chemical series that serve as molecular probes for GPR151 [2]. This outcome positions the compound as a structurally characterized negative control suitable for counter-screening or SAR studies aimed at defining the pharmacophore requirements for GPR151 activation.

Orphan GPCR GPR151 High-Throughput Screening

FBW7 E3 Ligase Activation Assay: Confirmed Inactivity as a Differentiation Signal

The compound was tested in an AlphaScreen-based biochemical HTS assay designed to identify activators of the FBW7 E3 ubiquitin ligase (PubChem AID 1259310) and was scored 'Inactive' [1]. FBW7 is a tumor suppressor whose activation is of therapeutic interest in oncology [2]. While active small-molecule FBW7 activators from other chemotypes have been reported in the literature, this compound's confirmed inactivity in the primary screen delineates a selectivity boundary for the thiourea-piperidine-4-carboxylate chemotype.

Ubiquitin Ligase FBW7 Cancer Biology

MITF Inhibition and TEAD-YAP Interaction Screens: Dual Inactivity Confirming a Clean Selectivity Profile

The compound was concurrently screened against two additional oncology-relevant targets: MITF transcription factor inhibition (PubChem AID 1259374) and TEAD-YAP protein-protein interaction inhibition (PubChem AID 1259422), yielding 'Inactive' results in both assays [1]. This trio of negative results (FBW7, MITF, TEAD-YAP) across diverse mechanistic targets suggests a low promiscuity profile for this scaffold, which contrasts with certain piperidine-containing compounds that exhibit polypharmacology and attendant off-target liabilities [2].

MITF TEAD-YAP Transcription Factor Screening

Fungicidal Patent Landscape: Structural Incorporation into Piperidinecarboxylic Acid Derivatives

Patent WO2014206957A1 discloses piperidinecarboxylic acid derivatives of formula (I) as fungicides, encompassing thiourea-linked aromatic substituents with fluorinated alkoxy groups [1]. The difluoromethoxy-phenyl thiourea motif present in the target compound maps directly onto the generic Markush structure claimed in this patent. While the patent does not provide isolated quantitative EC₅₀ values for this specific compound, class-level data indicate that analogous piperidine-4-carboxylate thiourea derivatives achieved >70% inhibition against Phytophthora infestans at 100 ppm in detached leaf assays [1], whereas non-fluorinated or methoxy-substituted analogs showed significantly lower efficacy (<40% inhibition) [2].

Agricultural Fungicide Piperidinecarboxylic Acid Thiourea

Procurement-Relevant Application Scenarios for Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate


Negative Control Compound for GPR151 Orphan GPCR Activator Screening Campaigns

Based on its confirmed inactivity in PubChem AID 1508602 (GPR151 agonist assay) [1], this compound can be procured as a structurally defined negative control for academic or industrial HTS campaigns targeting the habenula-enriched orphan receptor GPR151. Its inclusion in assay validation plates ensures that the screening window is not compromised by non-specific activators bearing the difluoromethoxyphenyl-thiourea pharmacophore.

Selectivity Profiling Standard in FBW7/MITF/TEAD-YAP Cancer Target Panels

With documented inactivity across three distinct oncology-relevant assays (FBW7 activation, MITF inhibition, TEAD-YAP inhibition) [1], the compound serves as a multi-target negative reference for compound library annotation and selectivity profiling. Procurement is recommended for core facilities that routinely characterize new chemical entities against these transcription factor/ubiquitin ligase panels.

Agrochemical Hit Expansion Starting Point in Oomycete Fungicide Programs

The structural correspondence between this compound and the Markush claims of WO2014206957A1 [2] positions it as a viable starting material or SAR probe for agricultural fungicide discovery targeting Phytophthora and related oomycetes. Its difluoromethoxy substitution pattern is associated with enhanced fungicidal potency relative to methoxy analogs within the piperidine-4-carboxylate thiourea series.

Chemical Probe Tool Compound for SAR Studies on the Difluoromethoxy-Thiourea Pharmacophore

The combination of a difluoromethoxy aromatic moiety, thiourea linker, and piperidine-4-carboxylate ester in a single entity makes this compound a useful tool for systematic SAR exploration. Researchers can use its inactivity profile as a baseline to design focused libraries that introduce substituents capable of converting the molecule into an active ligand for the targets of interest, while leveraging publicly available screening data [1].

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